3-Bodipy-propanoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

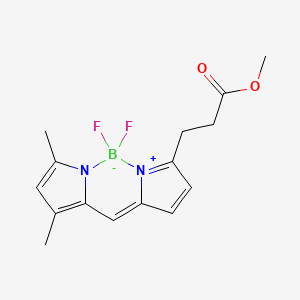

3-Bodipy-propanoic Acid Methyl Ester: is a derivative of the BODIPY (boron-dipyrromethene) family, known for its strong absorption and emission properties in the visible and near-infrared regions of the electromagnetic spectrum . BODIPY compounds are widely used as fluorescent probes due to their high fluorescence quantum yields, photostability, and tunable photophysical properties .

Applications De Recherche Scientifique

Chemistry: 3-Bodipy-propanoic Acid Methyl Ester is used as a fluorescent probe in various chemical applications, including imaging and sensing. Its strong fluorescence makes it ideal for detecting and quantifying chemical species .

Biology: In biological research, this compound is employed for cellular imaging and tracking. Its ability to stain specific cellular components, such as lipid droplets, makes it valuable for studying cellular processes .

Medicine: BODIPY derivatives, including 3-Bodipy-propanoic Acid Methyl Ester, are explored for their potential in photodynamic therapy (PDT) for cancer treatment. Their photophysical properties allow for targeted therapy with minimal side effects .

Industry: In industrial applications, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells, due to its excellent photostability and tunable emission properties .

Analyse Biochimique

Biochemical Properties

It is known that BODIPY derivatives, to which this compound belongs, have been used as probes in applications like imaging and sensing . They have also been employed in areas like photodynamic therapy .

Cellular Effects

BODIPY derivatives, including 3-Bodipy-propanoic Acid Methyl Ester, have been used for cellular imaging due to their strong fluorescence and supreme photostability . They tend to accumulate in the subcellular membranes due to their relatively high lipophilicity .

Molecular Mechanism

Bodipy derivatives are known to exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum . This allows them to interact with various biomolecules in a unique way.

Temporal Effects in Laboratory Settings

Bodipy derivatives are known for their supreme photostability , which suggests that 3-Bodipy-propanoic Acid Methyl Ester may also exhibit similar stability.

Metabolic Pathways

Bodipy derivatives have been used in studies related to metabolic pathways .

Transport and Distribution

Due to their high lipophilicity, BODIPY derivatives tend to accumulate in the subcellular membranes .

Subcellular Localization

BODIPY derivatives, including 3-Bodipy-propanoic Acid Methyl Ester, are known to accumulate in the subcellular membranes due to their high lipophilicity . This suggests that 3-Bodipy-propanoic Acid Methyl Ester may also localize in the subcellular membranes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bodipy-propanoic Acid Methyl Ester typically involves the condensation of a dipyrromethane with a boron source, followed by functionalization with a propanoic acid methyl ester group. One common method involves the use of InCl3 as an acid catalyst in dichloromethane (CH2Cl2) to synthesize dipyrromethanes .

Industrial Production Methods: Industrial production methods for BODIPY derivatives, including 3-Bodipy-propanoic Acid Methyl Ester, often involve large-scale organic synthesis techniques. These methods prioritize yield optimization, cost-effectiveness, and scalability. Specific details on industrial production methods for this compound are less commonly documented in publicly accessible sources.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bodipy-propanoic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the electronic properties of the BODIPY core.

Substitution: Substitution reactions, particularly at the meso position, can introduce various functional groups to tailor the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized BODIPY derivatives, while substitution can introduce new functional groups, enhancing the compound’s utility in different applications .

Mécanisme D'action

The mechanism of action of 3-Bodipy-propanoic Acid Methyl Ester primarily involves its photophysical properties. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This fluorescence is due to the electronic transitions within the BODIPY core. The compound’s ability to act as a fluorescent probe is attributed to its high fluorescence quantum yield and photostability .

Molecular Targets and Pathways: In biological applications, the compound targets specific cellular components, such as lipid droplets, by binding to them and emitting fluorescence upon excitation. This allows researchers to visualize and track cellular processes in real-time .

Comparaison Avec Des Composés Similaires

BODIPY TR Methyl Ester: Another BODIPY derivative used for similar applications, but with different photophysical properties.

BODIPY 493/503: Known for its use in lipid droplet staining in live cells.

Meso-ester/acid-substituted BODIPY dyes: Functionalized with various groups to tailor their properties for specific applications.

Uniqueness: 3-Bodipy-propanoic Acid Methyl Ester stands out due to its specific functionalization with a propanoic acid methyl ester group, which can enhance its solubility and reactivity in certain applications. Its unique combination of photophysical properties and functional groups makes it a versatile tool in scientific research and industrial applications .

Propriétés

IUPAC Name |

methyl 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BF2N2O2/c1-10-8-11(2)19-14(10)9-13-5-4-12(6-7-15(21)22-3)20(13)16(19,17)18/h4-5,8-9H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZNONDRHXQSKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)OC)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BF2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677138 |

Source

|

| Record name | Difluoro(methyl 3-{2-[(3,5-dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanoatato)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242057-00-6 |

Source

|

| Record name | Difluoro(methyl 3-{2-[(3,5-dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanoatato)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586543.png)